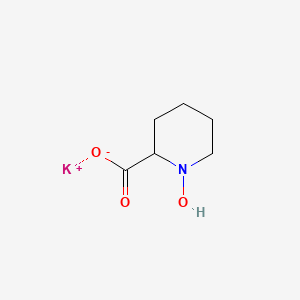

N-Hydroxypipecolic acid potassium

Description

Significance of N-Hydroxypipecolic Acid (Potassium) as a Key Plant Metabolite in Defense Signaling

N-Hydroxypipecolic acid is a central player in the intricate network of plant defense signaling. oup.comoup.com When a plant detects a pathogen, it triggers the production of NHP, which then acts as a signal to activate defense mechanisms in both the infected and distant, uninfected tissues. oup.compnas.org This systemic response is crucial for the plant's survival, as it prepares the entire organism for potential future attacks. The significance of NHP lies in its ability to induce and amplify defense responses, including the production of other defense-related hormones and compounds. tandfonline.comfrontiersin.org Research has shown that NHP is a potent inducer of acquired resistance against a variety of pathogens, including bacteria and fungi, in a wide range of plant species, from the model organism Arabidopsis thaliana to important crops like cucumber, tobacco, and barley. oup.comoup.com

Historical Context of N-Hydroxypipecolic Acid Discovery as an Immune Signal

The journey to understanding the role of NHP in plant immunity began with studies on its precursor, pipecolic acid (Pip). oup.comnih.gov Scientists observed that Pip, a catabolite of the amino acid lysine, accumulated in plants upon pathogen infection and was associated with SAR. oup.comnih.gov This led to the hypothesis that Pip itself was a key signaling molecule. However, further research revealed that the full activation of SAR required the function of an enzyme called FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). pnas.orgnih.gov

A breakthrough came with the independent discovery by two research groups in 2018 that FMO1 catalyzes the conversion of Pip into a new, more active compound: N-hydroxypipecolic acid. nih.govplantae.org They demonstrated that NHP is the mobile signal that accumulates in distal leaves and is sufficient to trigger SAR. pnas.orgnih.gov This discovery was a landmark in plant biology, providing a deeper understanding of the chemical nature of long-distance immune signaling in plants. plantae.org

N-Hydroxypipecolic Acid (Potassium) as a Central Regulator of Plant Systemic Acquired Resistance (SAR)

Systemic acquired resistance is a state of heightened immunity in plants that is triggered by a localized infection. oup.com This "immune memory" allows the plant to respond more quickly and effectively to subsequent pathogen attacks. oup.com NHP is now recognized as a central regulator of SAR. oup.comoup.comnih.gov

Upon pathogen recognition, NHP biosynthesis is induced in the infected leaves. oup.comoup.com NHP, or a derivative, is then transported through the plant's vascular system to distant, uninfected leaves. oup.comnih.gov In these systemic tissues, NHP triggers a cascade of downstream signaling events. This includes the accumulation of salicylic (B10762653) acid (SA), another critical plant defense hormone, and the activation of a large set of defense-related genes. nih.govnih.gov This transcriptional reprogramming prepares the systemic tissues to mount a robust defense response upon a secondary infection.

Recent studies have further illuminated the intricacies of NHP's role in SAR. For instance, research has shown that NHP-induced SAR requires the function of TGA transcription factors, which act in concert with the SA receptor NPR1. nih.gov Furthermore, it has been discovered that NHP can trigger the systemic accumulation of extracellular NAD(P), another signaling molecule involved in plant defense. nih.govnih.gov A 2025 study also highlighted a root-based NHP circuit in Arabidopsis, revealing that roots can synthesize and regulate NHP to modulate the shoot's immune readiness. bioengineer.org These findings underscore the central and multifaceted role of NHP in orchestrating a plant's systemic defense strategy.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;1-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTXYYHZOUDDDJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of N Hydroxypipecolic Acid

De Novo Biosynthesis from L-Lysine

The journey from L-lysine to N-Hydroxypipecolic acid is a multi-step process that unfolds within plant cells. nih.govfrontiersin.orgresearchgate.netoup.comfrontiersin.orgoup.comnih.gov This pathway is a testament to the metabolic plasticity of plants, allowing them to synthesize a potent defense molecule from a fundamental building block of proteins. The biosynthesis is primarily a three-step metabolic sequence involving the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). oup.com

Role of AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) in L-Lysine Transamination

The first committed step in NHP biosynthesis is the transamination of L-lysine, a reaction catalyzed by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1). nih.govoup.comfrontiersin.orgoup.comnih.govnih.govnih.gov ALD1, an aminotransferase, facilitates the removal of the α-amino group from L-lysine. nih.govnih.gov This enzymatic action leads to the formation of an unstable intermediate, which then spontaneously cyclizes to form dehydropipecolic acid intermediates. nih.govfrontiersin.org Research has shown that ALD1 is indispensable for the production of pipecolic acid and its derivatives, playing a crucial role in both local and systemic plant immunity. nih.gov

Function of SAR-DEFICIENT 4 (SARD4) in Pipecolic Acid Formation

Following the action of ALD1, the newly formed dehydropipecolic acid intermediates are acted upon by the reductase enzyme, SAR-DEFICIENT 4 (SARD4). nih.govoup.comfrontiersin.orgoup.comnih.govnih.govnih.gov SARD4 is responsible for the reduction of these cyclic intermediates, a critical step that yields pipecolic acid (Pip). nih.govnih.gov Studies have demonstrated that the loss of SARD4 function leads to a significant reduction in Pip levels, confirming its essential role in the biosynthetic pathway. nih.govresearchgate.net The reconstitution of the pathway in E. coli has shown that the co-expression of ALD1 and SARD4 is sufficient to produce Pip from L-lysine, further solidifying the function of SARD4. nih.govresearchgate.net

FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) as Pipecolic Acid N-Hydroxylase

The final and crucial step in the biosynthesis of NHP is the N-hydroxylation of pipecolic acid. This reaction is catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). nih.govfrontiersin.orgoup.comfrontiersin.orgoup.comnih.govnih.govnih.govpnas.orgresearchgate.net FMO1 acts as a pipecolate N-hydroxylase, adding a hydroxyl group to the nitrogen atom of the pipecolic acid ring, thereby forming N-Hydroxypipecolic acid. nih.gov The significance of FMO1 is underscored by the fact that its presence is both necessary and sufficient to induce pathogen resistance. oup.com Exogenous application of NHP can even rescue the defense deficiencies observed in fmo1 mutant plants, highlighting the central role of this enzyme and its product in plant immunity. nih.govpnas.org

Key Precursors in N-Hydroxypipecolic Acid Biosynthesis

The synthesis of NHP relies on the sequential availability of specific precursor molecules, each representing a distinct stage in the metabolic pathway.

Pipecolic Acid (Pip) as a Direct Precursor

Pipecolic acid (Pip) stands as the immediate and direct precursor to N-Hydroxypipecolic acid. nih.govfrontiersin.orgoup.comfrontiersin.orgoup.comnih.govnih.govnih.govnih.govpnas.orgresearchgate.net This non-protein amino acid is the substrate for the final enzymatic step catalyzed by FMO1. nih.govresearchgate.net The accumulation of Pip is a hallmark of the plant immune response and is itself a signaling molecule, although its primary role in this context is to serve as the building block for the more potent NHP. frontiersin.org The conversion of Pip to NHP is a tightly regulated process, and the levels of both molecules are carefully modulated during an immune response. oup.com

Dehydro-pipecolic Acid Intermediates

Before the formation of pipecolic acid, the pathway proceeds through dehydro-pipecolic acid intermediates. nih.govoup.com These cyclic compounds are the direct result of the ALD1-catalyzed transamination of L-lysine and subsequent spontaneous cyclization. nih.govfrontiersin.org While transient, these intermediates are essential for the progression of the biosynthetic pathway, serving as the substrate for the SARD4 reductase to produce pipecolic acid. nih.gov

Table 1: Key Enzymes in N-Hydroxypipecolic Acid Biosynthesis

| Enzyme | Full Name | Function |

| ALD1 | AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 | Catalyzes the transamination of L-Lysine. nih.govoup.comfrontiersin.orgoup.comnih.govnih.govnih.gov |

| SARD4 | SAR-DEFICIENT 4 | Reduces dehydro-pipecolic acid intermediates to form Pipecolic Acid. nih.govoup.comfrontiersin.orgoup.comnih.govnih.govnih.gov |

| FMO1 | FLAVIN-DEPENDENT MONOOXYGENASE 1 | Catalyzes the N-hydroxylation of Pipecolic Acid to form N-Hydroxypipecolic Acid. nih.govfrontiersin.orgoup.comfrontiersin.orgoup.comnih.govnih.govnih.govpnas.orgresearchgate.net |

Table 2: Precursor Molecules in N-Hydroxypipecolic Acid Biosynthesis

| Precursor | Description | Role in Pathway |

| L-Lysine | A common amino acid. | The initial substrate for the entire biosynthetic pathway. nih.govfrontiersin.orgresearchgate.netoup.comfrontiersin.orgoup.comnih.gov |

| Dehydro-pipecolic Acid Intermediates | Cyclic compounds formed after the action of ALD1. nih.govoup.com | Serve as the substrate for SARD4. nih.gov |

| Pipecolic Acid (Pip) | A non-protein amino acid. | The direct precursor to N-Hydroxypipecolic Acid, acted upon by FMO1. nih.govfrontiersin.orgoup.comfrontiersin.orgoup.comnih.govnih.govnih.govnih.govpnas.orgresearchgate.net |

N-Hydroxypipecolic Acid Turnover and Conjugation

Glycosylation of N-Hydroxypipecolic Acid

Glycosylation is a key modification of NHP, leading to the formation of NHP-glucosides. This process is considered a mechanism for inactivating and storing NHP. nih.govnih.gov Upon pathogen attack, Arabidopsis leaves produce two main NHP hexose (B10828440) conjugates: NHP-O-β-glucoside and an NHP glucose ester. nih.govbiorxiv.org The formation of NHP-O-β-glucoside is dependent on a functional salicylic (B10762653) acid (SA) pathway. nih.gov It has been suggested that glycosylated NHP could act as an inactive storage form or a mobile entity in systemic acquired resistance (SAR). nih.gov

The enzyme UDP-glycosyltransferase 76B1 (UGT76B1) plays a central role in the glycosylation of NHP. oup.comexlibrisgroup.comnih.gov UGT76B1 is responsible for the formation of NHP-O-β-glucoside (NHP-OGlc). nih.govoup.comoup.com This enzyme is not exclusive to NHP; it also glycosylates other signaling molecules involved in plant immunity, such as salicylic acid (SA) and isoleucic acid (ILA). nih.govbiorxiv.orgoup.com

Recombinant UGT76B1 has been shown to synthesize NHP-O-β-glucoside in vitro. nih.govbiorxiv.org In planta, mutants lacking UGT76B1 (ugt76b1) are unable to produce NHP-O-β-glucoside, leading to an accumulation of free NHP. nih.govoup.com Conversely, overexpression of UGT76B1 results in a shift of the NHP pool towards the formation of its O-β-glucoside. nih.gov This demonstrates the indispensable role of UGT76B1 in the in vivo formation of NHP-O-β-glucoside, particularly during pathogen infection. nih.govoup.com

The glycosylation of NHP by UGT76B1 is a critical regulatory mechanism that balances plant growth and defense. exlibrisgroup.comnih.govresearchgate.net By converting active NHP to its inactive glycoside form (NHPG), UGT76B1 modulates the levels of free NHP, thereby preventing excessive or prolonged immune activation that can be detrimental to the plant. nih.govexlibrisgroup.comresearchgate.net

Mutant plants (ugt76b1) that cannot glycosylate NHP exhibit elevated levels of free NHP, leading to a constitutive state of systemic acquired resistance (SAR), enhanced disease resistance, and often, a dwarf phenotype. nih.govoup.comexlibrisgroup.comnih.gov This constitutive immune status can be suppressed if NHP biosynthesis is also blocked, highlighting the central role of NHP accumulation in these phenotypes. nih.govnih.govresearchgate.net

Conversely, overexpression of UGT76B1 leads to attenuated SAR, promoted growth, and delayed senescence, as the balance is shifted towards the inactive NHPG. exlibrisgroup.comresearchgate.net This indicates that UGT76B1-mediated glycosylation acts as a "hand brake" on NHP accumulation and signaling, ensuring that the immune response is appropriately dampened once SAR is established. nih.govexlibrisgroup.comelsevierpure.com While glycosylation is crucial for balancing growth and defense, it does not appear to be required for the long-distance movement of NHP during SAR. oup.comnih.gov

Methylation of N-Hydroxypipecolic Acid

In addition to glycosylation, methylation is another identified turnover mechanism for NHP. oup.combiorxiv.org This process leads to the formation of N-hydroxy pipecolic acid methyl ester (MeNHP). oup.combiorxiv.orgnih.gov The methylation occurs at the carboxylic acid group of NHP. oup.combiorxiv.orgnih.gov

Interestingly, in ugt76b1 mutant plants where NHP glycosylation is blocked, the levels of MeNHP and other NHP derivatives increase. oup.comnih.gov This suggests that methylation may serve as an alternative pathway for NHP turnover when glycosylation is compromised. biorxiv.orgresearchgate.net Furthermore, exogenously applied MeNHP can be hydrolyzed back to NHP in the plant and is capable of rescuing the disease susceptibility of mutants deficient in NHP biosynthesis. oup.combiorxiv.orgnih.gov This finding suggests that MeNHP could function as an additional storage or transport form of NHP. oup.comnih.gov

Identification of Other Putative N-Hydroxypipecolic Acid Derivatives

Metabolite fingerprinting studies in Arabidopsis thaliana have revealed the existence of other NHP derivatives beyond the well-characterized glucosides and methyl esters. oup.combiorxiv.orgnih.gov Following pathogen infection or UV-C treatment, several novel compounds derived from NHP have been detected. oup.comnih.gov

These putative derivatives include an NHP-O-Glc-hexosyl conjugate (NHP-OGlc-Hex) and another NHP-O-Glc-derivative. oup.combiorxiv.orgnih.gov The formation of these more complex glycosides appears to be dependent on the initial O-glycosylation of NHP by UGT76B1. oup.com Another potential derivative, NHP-OGlc-malonic acid, has also been proposed. researchgate.net The identification of these compounds was facilitated by experiments using isotopically labeled NHP (D9-NHP), which allowed for the tracking of its metabolic fate. oup.combiorxiv.orgnih.gov

Molecular Mechanisms of N Hydroxypipecolic Acid Mediated Plant Immunity

N-Hydroxypipecolic Acid as a Mobile Defense Signal

A key feature of NHP in plant immunity is its ability to act as a mobile signal, traveling from the site of infection to distal parts of the plant to activate a systemic defense response. pnas.orgoup.comnih.govbiorxiv.org This long-distance signaling is crucial for preparing the entire plant for potential subsequent attacks.

Systemic Long-Distance Transport and Accumulation of N-Hydroxypipecolic Acid in Distal Plant Tissues

Following a localized pathogen attack, NHP is synthesized and accumulates not only in the infected tissues but also in distant, uninfected leaves. oup.comnih.govbiorxiv.orgfrontiersin.org This systemic accumulation is a hallmark of its role as a long-distance signal. pnas.org Studies in various plant species, including Arabidopsis, cucumber, tobacco, and tomato, have demonstrated the pathogen-inducible biosynthesis and systemic accumulation of NHP. oup.comnih.gov For instance, in cucumber plants infected with Pseudomonas syringae, NHP levels rise significantly in both the inoculated and systemic leaves. oup.comnih.gov Similarly, exogenous application of NHP to lower leaves of Arabidopsis results in its detection and the accumulation of its derivatives in upper, untreated leaves, confirming its mobility. pnas.orgbiorxiv.org

The transport of NHP to distal tissues is essential for the establishment of SAR, a state of heightened immunity throughout the plant. pnas.orgnih.gov This systemic response is characterized by the priming of defense mechanisms, leading to a more robust and rapid response upon a secondary infection. pnas.org

Table 1: Evidence for Systemic Accumulation of NHP

| Plant Species | Pathogen/Treatment | Observation | Reference |

| Arabidopsis thaliana | Pseudomonas syringae | NHP accumulates in both local and distal leaves. | nih.govfrontiersin.org |

| Arabidopsis thaliana | Exogenous NHP application | NHP and its derivatives detected in distal, untreated leaves. | pnas.orgbiorxiv.org |

| Cucumis sativus (Cucumber) | Pseudomonas syringae | NHP accumulates in local and systemic leaves and petiole exudates. | oup.comnih.govoup.com |

| Nicotiana tabacum (Tobacco) | Pseudomonas syringae | NHP accumulation in challenged leaves. | oup.comnih.gov |

| Solanum lycopersicum (Tomato) | Phytophthora infestans | NHP accumulation in inoculated leaves. | oup.comnih.gov |

Evidence for Phloem Mobility

The long-distance transport of NHP is mediated by the phloem, the plant's vascular tissue responsible for transporting sugars and other signaling molecules. pnas.orgoup.com Evidence for the phloem mobility of NHP comes from studies analyzing phloem sap. In cucumber plants subjected to a localized pathogen infection, NHP was found to accumulate to high concentrations in the phloem exudates of distal leaves. oup.comoup.com This provides strong evidence that NHP is transported via the phloem to systemic parts of the plant, where it can then initiate a defense response. oup.com The ability of exogenously applied NHP to move systemically and induce SAR in distal leaves further supports its role as a phloem-mobile signal. pnas.orgbiorxiv.org

N-Hydroxypipecolic Acid in Systemic Acquired Resistance (SAR) Induction

NHP is a central player in the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that protects against a wide range of pathogens. pnas.orgoup.comnih.govoup.combiorxiv.orgbiorxiv.org Its biosynthesis and accumulation are indispensable for the establishment of SAR following a primary infection. oup.comfrontiersin.org

Activation of SAR Signal Transduction Pathways

NHP activates the SAR signal transduction pathway, leading to the expression of defense-related genes and the accumulation of protective compounds. pnas.orgoup.com This activation is intricately linked with the salicylic (B10762653) acid (SA) signaling pathway, a cornerstone of plant immunity. frontiersin.org NHP treatment leads to systemic changes in the expression of pathogenesis-related (PR) genes, which are markers for SAR. pnas.org The transcription factors TGA2, TGA5, and TGA6, which are known to interact with the SA receptor NPR1, are required for NHP-induced SAR and the expression of SAR-related genes. nih.gov This indicates that NHP signaling converges with the SA pathway to mount an effective systemic defense. frontiersin.orgnih.gov Furthermore, NHP can trigger the accumulation of extracellular NAD(P), which in turn acts as a signaling molecule to induce SAR through the lectin receptor kinase LecRK-VI.2. repec.org

Priming for Enhanced Defense Activation

A key aspect of NHP's function in SAR is its ability to "prime" the plant for a faster and stronger defense response upon subsequent pathogen attack. pnas.orgnih.govfrontiersin.orgoup.com Primed plants exhibit a boosted induction of various defense mechanisms, including the biosynthesis of the stress hormone salicylic acid and the production of antimicrobial compounds called phytoalexins, such as camalexin (B168466) in Arabidopsis. nih.govfrontiersin.org Exogenous application of NHP has been shown to prime Arabidopsis plants for enhanced metabolic and transcriptional responses to pathogen-associated molecular patterns (PAMPs) like flg22. frontiersin.org This priming effect is crucial for the heightened resistance observed in plants with established SAR. pnas.orgoup.com The ability of NHP to sensitize the plant for enhanced SA-inducible gene expression further underscores its role in defense priming. nih.gov

Table 2: NHP-Primed Defense Responses in Arabidopsis thaliana

| Defense Response | Observation | Reference |

| Salicylic Acid (SA) Biosynthesis | Boosted induction upon pathogen challenge. | nih.govfrontiersin.org |

| Camalexin Accumulation | Enhanced accumulation after pathogen trigger. | nih.govfrontiersin.org |

| Defense Gene Expression | Primed for enhanced expression of flg22-inducible genes. | frontiersin.org |

| Metabolic Pathways | Strongly boosted activation of several metabolic defense pathways. | frontiersin.org |

Role in Local Immune Responses

In addition to its systemic role, NHP also contributes to local immune responses at the site of infection. pnas.orgfrontiersin.orgnih.gov NHP and salicylic acid (SA) work together, often additively, to enhance basal immunity against bacterial and oomycete pathogens. frontiersin.org The accumulation of NHP in inoculated leaves is a critical component of the local defense strategy. pnas.orgfrontiersin.org Research has shown that NHP is involved in the flagellin-induced acquired resistance that is observed locally in plant tissue exposed to this bacterial elicitor. frontiersin.org This highlights the dual function of NHP in both fortifying defenses at the point of entry and preparing the rest of the plant for a potential systemic invasion. pnas.orgnih.gov

Interplay with Salicylic Acid (SA) Signaling

The signaling pathways of N-hydroxypipecolic acid (NHP) and salicylic acid (SA), two critical immune signals in plants, are intricately linked. frontiersin.org They rely on overlapping regulatory proteins and signaling components, leading to a synergistic relationship that is crucial for establishing both local and systemic acquired resistance (SAR). frontiersin.orgnih.gov This interplay involves mutual potentiation of their biosynthetic pathways and convergence on downstream signaling elements to mount an effective defense response against pathogens. frontiersin.orgfrontiersin.orgnih.gov

The biosynthesis of NHP and SA is mutually reinforcing, a critical aspect for the amplification of the plant immune response. nih.govresearchgate.net Pathogen-induced SA is primarily synthesized through the isochorismate synthase (ICS) pathway. nih.gov Key genes in this pathway, such as ISOCHORISMATE SYNTHASE 1 (ICS1), ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5), and avrPphB SUSCEPTIBLE 3 (PBS3), are transcriptionally regulated by master transcription factors like SARD1 and CBP60g. frontiersin.orgresearchgate.net These same transcription factors also directly bind to the promoters of NHP biosynthetic genes, including AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). frontiersin.orgresearchgate.net This co-regulation ensures a coordinated activation of both pathways upon pathogen recognition.

Furthermore, exogenous application of NHP has been shown to induce and prime the expression of SA biosynthetic genes, leading to increased SA production. frontiersin.orgnih.gov Conversely, SA can enhance NHP-activated immunity and gene expression. nih.gov This positive feedback loop creates a rapid and robust accumulation of both immune signals. However, research also suggests that in later stages of infection, SA may moderate the accumulation of NHP, indicating a complex regulatory mechanism that balances the immune response. frontiersin.org

Key regulators such as ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1) and PHYTOALEXIN DEFICIENT 4 (PAD4) are required for the accumulation of both SA and NHP. frontiersin.orgresearchgate.net In autoimmune mutants like pmr4/gsl5, which exhibit early senescence, this phenotype is dependent on both PAD4 and NHP biosynthetic genes, highlighting the interconnectedness of these pathways in developmental processes as well. oup.com

NHP plays a significant role in modulating SA-dependent gene expression, a cornerstone of plant defense. While NHP can induce a subset of SAR-related genes independently of pathogen-induced SA biosynthesis, its full efficacy is dependent on the presence of at least basal levels of SA. nih.govnih.gov Pharmacological treatment of Arabidopsis with NHP induces the expression of a range of defense-related genes, including those involved in the biosynthesis of SA itself, as well as downstream response genes. nih.govnih.govresearchgate.net

Studies using mutants deficient in SA biosynthesis, such as sid2/ics1, have revealed that NHP can still trigger the expression of some SAR genes. nih.govnih.gov However, this induction is abolished when basal SA levels are completely eliminated, for instance, in sid2-1 NahG plants where the bacterial salicylate (B1505791) hydroxylase degrades SA. nih.govnih.gov This indicates that NHP signaling requires a basal level of SA to function effectively, suggesting a priming or synergistic effect. nih.govnih.gov

The induction of many defense genes by NHP is significantly enhanced by the presence of SA. nih.govuni-goettingen.de This fortification of NHP-triggered responses by SA underscores the cooperative nature of these two signaling molecules in orchestrating a robust immune response. nih.govuni-goettingen.de

The transcriptional coregulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a central hub where NHP and SA signaling pathways converge. frontiersin.orgfrontiersin.org NPR1 is a well-established receptor for SA, and its activation is crucial for the transcriptional reprogramming that leads to disease resistance. nih.govnih.gov Research has unequivocally demonstrated that NHP-induced defense responses, including SAR and the expression of defense-related genes, are also strictly dependent on NPR1. nih.govuni-goettingen.denih.govresearchgate.net

While SA directly binds to and activates NPR1, NHP appears to activate NPR1 indirectly. frontiersin.orgresearchgate.net The precise mechanism of this indirect activation is still under investigation, but it is clear that NPR1 is essential for transducing the NHP signal. researchgate.net NHP-mediated activation of gene expression requires not only NPR1 but also its interacting TGA transcription factors, even at basal SA levels. nih.govnih.gov

Mutant analysis has shown that npr1 plants are compromised in their ability to mount an NHP-induced immune response. nih.govuni-goettingen.de NHP-triggered SAR, transcriptional reprogramming, and defense priming are all dependent on a functional NPR1 protein. nih.govuni-goettingen.deresearchgate.net Furthermore, PHYTOALEXIN DEFICIENT 4 (PAD4) has been shown to be required for a slight NHP-mediated increase in NPR1 protein levels, suggesting a multi-layered regulation of this key signaling component. nih.govnih.gov

While the interplay with SA is a dominant feature of NHP signaling, evidence also points to the existence of an SA-independent component. frontiersin.orgnih.govnih.govnih.govuni-goettingen.de NHP can induce a subset of SAR-related genes even in mutants that are unable to produce pathogen-induced SA, such as sid2. nih.govnih.gov This suggests that NHP can initiate a defense response without the need for a full-blown SA burst, although basal SA levels are still required for this induction. nih.govnih.gov

The SAR response induced by NHP is strongly attenuated but not completely abolished in SA-deficient mutants, further supporting the idea of a minor SA-independent pathway. frontiersin.org This residual SAR activity in the absence of induced SA highlights NHP's role as a mobile immune signal capable of acting independently to some extent. nih.govuni-goettingen.de

Research suggests that NPR1 transduces NHP-activated immune signals with predominantly SA-dependent features, but also with a minor SA-independent component. nih.govuni-goettingen.denih.govresearchgate.net This dual nature of NHP signaling likely provides robustness and flexibility to the plant immune system, allowing for a tailored response to different pathogenic threats.

N-Hydroxypipecolic Acid-Induced Transcriptional and Metabolic Reprogramming

Exogenous application of NHP is sufficient to induce a significant transcriptional and metabolic reprogramming in plants, closely mimicking the changes observed during biologically induced SAR. frontiersin.orgnih.govnih.govresearchgate.net This reprogramming involves the mobilization of key components of immune surveillance and signal transduction, leading to a primed state of defense. nih.gov

A hallmark of NHP-induced transcriptional reprogramming is the upregulation of Pathogenesis-Related (PR) genes. frontiersin.orgnih.govnih.gov These genes encode proteins with antimicrobial activities that contribute directly to enhanced disease resistance. Application of NHP leads to the systemic expression of various PR genes. nih.govpnas.org

Studies have shown that NHP treatment causes systemic changes in the expression of both SA-dependent and SA-independent PR genes. pnas.org For instance, the expression of PR1, a classic SA-marker gene, is induced by NHP in an NPR1-dependent manner. nih.gov Similarly, the expression of other PR genes like PR2 and PR5 is also activated in distal leaves following local NHP application. pnas.org This broad-spectrum induction of PR genes is a key component of the heightened immune status conferred by NHP.

Regulation of Phytoalexin Biosynthesis (e.g., Camalexin)

N-Hydroxypipecolic acid plays a significant role in enhancing the production of phytoalexins, which are antimicrobial secondary metabolites synthesized by plants upon pathogen challenge. A primary example in the model plant Arabidopsis thaliana is the phytoalexin camalexin.

Exogenous application of NHP has been shown to prime plants for a boosted accumulation of camalexin upon encountering pathogens or pathogen-associated molecular patterns (PAMPs) like flg22, a peptide fragment of bacterial flagellin. frontiersin.orgnih.gov This priming effect means that NHP-treated plants produce camalexin faster and in greater quantities compared to untreated plants when subsequently challenged. frontiersin.org Studies have demonstrated that while NHP treatment alone does not lead to significant camalexin buildup, it potentiates its synthesis during an immune response. frontiersin.orgnih.gov This enhanced camalexin formation is an additive effect of both NHP and salicylic acid (SA) signaling pathways, particularly during the early phases of immunity. frontiersin.org The biosynthesis of camalexin from its precursor, dihydrocamalexic acid, is catalyzed by the cytochrome P450 enzyme CYP71B15, also known as PHYTOALEXIN DEFICIENT 3 (PAD3). capes.gov.br NHP-mediated signaling contributes to the transcriptional upregulation of the machinery required for this synthesis.

Table 1: Effect of NHP on Camalexin Accumulation

| Treatment Condition | Camalexin Accumulation | Research Finding |

| NHP pre-treatment followed by flg22 elicitor | Strongly boosted accumulation | NHP primes the plant for an enhanced metabolic response to PAMPs. frontiersin.org |

| NHP treatment alone | Minimal accumulation | NHP acts as a priming agent rather than a direct elicitor of camalexin. nih.gov |

| Pathogen infection in NHP-deficient mutants | Reduced camalexin accumulation | Demonstrates the necessity of the NHP pathway for robust phytoalexin defense. |

| NHP and Salicylic Acid (SA) signaling | Additive enhancement of camalexin | NHP and SA pathways cooperate to bolster phytoalexin production during basal immunity. frontiersin.org |

Modulation of Other Defense-Associated Metabolic Pathways

Beyond phytoalexins, NHP modulates a broader range of metabolic pathways that are integral to plant defense. This modulation is a key part of the systemic acquired resistance (SAR) response, preparing the entire plant for potential secondary infections.

Key modulated pathways include:

Salicylic Acid (SA) Biosynthesis: There is a well-established synergistic relationship and mutual potentiation between NHP and SA. nih.govfrontiersin.org NHP accumulation is required for systemic SA accumulation following a pathogen attack. nih.gov Conversely, SA perception is necessary for the activation of NHP biosynthesis. fu-berlin.de This positive feedback loop amplifies the immune signal, leading to a more effective defense response. nih.govfrontiersin.org

Branched-Chain Amino Acids (BCAAs): NHP primes plants for an enhanced accumulation of BCAAs (valine, leucine, and isoleucine) upon pathogen detection. nih.gov While the precise role of BCAAs in defense is multifaceted, they can serve as precursors for secondary metabolites or be involved in signaling.

Glucosinolate Metabolism: Glucosinolates are sulfur-containing secondary metabolites, particularly abundant in the Brassicaceae family, that can be hydrolyzed into bioactive defense compounds like isothiocyanates. nih.govmdpi.comnih.gov The activation of broad defense responses by signals like NHP can influence the metabolic flux and regulation of pathways such as glucosinolate biosynthesis as part of an integrated defense network. nih.govresearchgate.net

Table 2: NHP Modulation of Defense-Related Metabolic Pathways

| Metabolic Pathway | Effect of NHP | Significance in Plant Immunity |

| Salicylic Acid (SA) Biosynthesis | Primes for enhanced accumulation; mutual potentiation | Amplifies the immune signal, crucial for both local and systemic resistance. nih.govnih.gov |

| Branched-Chain Amino Acid (BCAA) Metabolism | Primes for enhanced accumulation | Provides precursors for defense compounds and potentially involved in signaling. nih.gov |

| Pipecolic Acid (Pip) Biosynthesis | Induces expression of Pip biosynthesis genes (ALD1, SARD4) | Creates a positive feedback loop to generate more of its own precursor. frontiersin.orgnih.gov |

| Glucosinolate Metabolism | General defense activation influences pathway regulation | Production of antimicrobial and anti-herbivory compounds upon tissue damage. nih.govresearchgate.net |

Regulation of N-Hydroxypipecolic Acid Pathway Gene Expression

The biosynthesis of NHP is tightly controlled through the regulation of its key biosynthetic genes: AGD2-like defense response protein 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). koreascience.krnih.gov The expression of these genes is induced by pathogen infection and is governed by a network of positive and negative regulators. researchgate.net

Positive Regulation:

Transcription Factors (TFs): The master TFs SARD1 and CALMODULIN-BINDING PROTEIN 60g (CBP60g) are critical positive regulators that directly bind to the promoters of ALD1, SARD4, and FMO1 to activate their transcription upon pathogen recognition. researchgate.netwesleyan.edu

MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades, specifically MPK3 and MPK6, contribute to SAR induction by activating the TF WRKY33, which in turn directly controls ALD1 expression. plantae.org

Feedback Amplification: NHP and its precursor, pipecolic acid (Pip), create a positive feedback loop. Pip induces MAPK activation, and NHP treatment leads to increased transcript levels of ALD1 and SARD4, thereby amplifying the signal. nih.govplantae.org

SA Receptors: The salicylic acid receptors NPR1 and NPR4 are required for the full activation of NHP biosynthesis genes following pathogen infection, indicating crosstalk at the transcriptional level. fu-berlin.deresearchgate.net

Negative Regulation:

Epigenetic Control: In the absence of a pathogen threat, the expression of FMO1 is repressed to prevent fitness costs associated with constitutive defense activation. This is achieved via an epigenetic mechanism involving the AIPP3-PHD2-CPL2 protein complex, which recognizes the repressive histone mark H3K27me3 on the FMO1 gene. researchgate.netnih.govjipb.net

CAMTA Transcription Factors: The CALMODULIN BINDING TRANSCRIPTION ACTIVATORs (CAMTA1/2/3) act as redundant negative regulators of both SA and NHP biosynthesis, helping to suppress defense pathways in healthy plants. researchgate.netresearchgate.net

Table 3: Key Regulators of NHP Biosynthesis Gene Expression

| Regulator | Type of Regulation | Target Gene(s) | Mechanism of Action |

| SARD1 / CBP60g | Positive | ALD1, SARD4, FMO1 | Master transcription factors that directly activate gene expression upon infection. researchgate.netwesleyan.edu |

| MPK3/6-WRKY33 Module | Positive | ALD1 | MAPK cascade activates WRKY33, which induces ALD1 expression. plantae.org |

| NPR1 / NPR4 | Positive | ALD1, SARD4, FMO1 | SA receptors required for full induction of NHP pathway genes during infection. researchgate.net |

| NHP / Pipecolic Acid | Positive (Feedback) | ALD1, SARD4 | NHP and its precursor induce their own biosynthetic genes, amplifying the signal. nih.govplantae.org |

| AIPP3-PHD2-CPL2 Complex | Negative | FMO1 | Epigenetic repression by recognizing H3K27me3 histone marks on the FMO1 gene. nih.govjipb.net |

| CAMTA1/2/3 | Negative | ICS1, NHP pathway genes | Transcription factors that suppress SA and NHP biosynthesis in the absence of pathogens. researchgate.netresearchgate.net |

Genetic and Molecular Studies of N Hydroxypipecolic Acid Function

Analysis of Mutants Impaired in N-Hydroxypipecolic Acid Biosynthesis

The study of genetic mutants has been fundamental to understanding the key enzymatic steps in NHP biosynthesis. Three genes, in particular, have been identified as essential: FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1), AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), and SAR-DEFICIENT 4 (SARD4). nih.govoup.comresearchgate.net

Mutants lacking a functional FMO1 gene (fmo1) are unable to establish SAR in response to infection by either virulent or avirulent bacterial strains. nih.govnih.gov This impairment is linked to a failure to accumulate salicylic (B10762653) acid (SA) systemically and to express a range of defense-related genes in distal tissues. nih.gov Interestingly, local defense responses at the site of infection remain largely intact in fmo1 mutants, suggesting that FMO1's primary role is in the systemic amplification of the immune signal. nih.govnih.gov The fmo1 mutant is deficient in NHP but accumulates its precursor, pipecolic acid (Pip), confirming that NHP is the active signaling molecule and that Pip's immune function is primarily as a precursor to NHP. frontiersin.org

The ald1 mutant, which is deficient in an aminotransferase, is also fully compromised in SAR and exhibits reduced basal resistance to bacterial pathogens. oup.com This is due to the inability of ald1 plants to produce Pip, a crucial intermediate in the NHP biosynthetic pathway. oup.comnih.gov Exogenous application of Pip can rescue the immune defects of ald1 mutants, but not fmo1 mutants, further solidifying the sequential action of these enzymes. nih.gov The ald1 gene is required for the biosynthesis of Pip from L-lysine. frontiersin.orgoup.com

The sard4 mutant exhibits reduced levels of Pip and an accumulation of its precursor, Δ1-piperideine-2-carboxylic acid (P2C), indicating that SARD4 functions as a reductase that converts P2C to Pip. nih.gov Consequently, sard4 mutants are also impaired in SAR. nih.govresearchgate.net While Pip accumulation is significantly reduced in the distal leaves of sard4 mutants following pathogen infection, it is only modestly affected in the local, inoculated tissue. nih.gov This suggests that Pip synthesis in systemic tissues, mediated by SARD4, is critical for the establishment of SAR. nih.gov

| Mutant | Gene Function | Phenotype | Key Findings |

|---|---|---|---|

| fmo1 | Flavin-dependent monooxygenase; converts Pip to NHP. researchgate.netnih.govuniprot.org | Impaired in SAR, no systemic accumulation of SA or defense gene expression. nih.govnih.gov | Demonstrates the essential role of NHP as the active signaling molecule for SAR. frontiersin.org |

| ald1 | Aminotransferase; involved in the biosynthesis of Pip from L-lysine. oup.comnih.gov | Defective in SAR and basal resistance; unable to produce Pip. oup.comnih.gov | Shows that Pip is a necessary intermediate for NHP biosynthesis and SAR. oup.com |

| sard4 | Reductase; converts P2C to Pip. nih.gov | Reduced Pip levels, accumulation of P2C, and impaired SAR. nih.gov | Highlights the importance of Pip synthesis in systemic tissues for SAR establishment. nih.gov |

Overexpression and Constitutive Production of N-Hydroxypipecolic Acid Pathways in Plants

Engineering plants to overexpress genes in the NHP biosynthetic pathway offers a promising strategy for enhancing disease resistance. Studies have shown that the ectopic expression of FMO1 can lead to reduced pathogen growth. oup.com

Researchers have successfully reconstituted the NHP biosynthetic pathway in heterologous plant systems. For instance, transiently expressing the Arabidopsis genes ALD1 and FMO1 in Nicotiana benthamiana resulted in a significant 100- to 1000-fold increase in NHP production compared to native plants. nih.gov Interestingly, the co-expression of SARD4 was not always necessary, suggesting that some plants possess sufficient endogenous reductase activity to convert dehydro-Pip to Pip. nih.govbiorxiv.org

This engineered production of NHP has been shown to confer enhanced disease resistance. In tomato, transient expression of ALD1 and FMO1 in lower leaflets triggered SAR in the distal, upper leaflets, providing protection against bacterial pathogens. nih.gov These findings demonstrate that the constitutive or inducible production of NHP can be a viable approach to bolster a plant's innate immune system. nih.gov

Functional Genomics Approaches in N-Hydroxypipecolic Acid Research

Functional genomics, particularly transcriptomics, has been instrumental in elucidating the regulatory networks governed by NHP. RNA sequencing (RNA-seq) analyses have revealed that NHP treatment induces a significant transcriptional reprogramming in plants, affecting thousands of genes. nih.gov

Upon NHP treatment, there is a notable upregulation of genes associated with immune surveillance and signal transduction, including many known SAR-related genes. nih.gov This transcriptional response is largely dependent on the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1). nih.gov Furthermore, NHP-induced transcriptional changes are fortified by the presence of salicylic acid (SA), highlighting a synergistic interplay between these two crucial immune signals. nih.govfrontiersin.org

Transcriptome analyses have also revealed that NHP can prime plants for a more robust and rapid defense response upon subsequent pathogen attack. frontiersin.orgnih.gov This priming effect is characterized by an enhanced induction of defense-related genes and the accumulation of protective metabolites like phytoalexins. frontiersin.orgnih.gov For example, NHP treatment leads to a positive feedback loop, inducing the expression of its own biosynthetic genes, ALD1 and SARD4. nih.gov

Functional genomics studies have also helped to identify downstream signaling components. For example, the transcription factors TGA2, TGA5, and TGA6 have been shown to be essential for NHP-induced SAR gene expression and resistance. researchgate.netresearchgate.net

Epigenetic Regulation in N-Hydroxypipecolic Acid-Mediated Immunity

Emerging evidence suggests that epigenetic mechanisms play a crucial role in regulating NHP biosynthesis and signaling. These modifications, which alter gene expression without changing the underlying DNA sequence, add another layer of complexity to the control of plant immunity.

A key finding in this area is the identification of a protein complex, AIPP3-PHD2-CPL2, that negatively regulates the expression of FMO1. nih.govjipb.net This complex recognizes the histone modification H3K27me3, a mark typically associated with transcriptional repression, at the FMO1 locus. nih.gov By repressing FMO1 expression, this complex helps to control the levels of NHP in the plant, preventing constitutive activation of the immune system which can be detrimental to growth. nih.govjipb.net

N Hydroxypipecolic Acid in Diverse Plant Species and Agricultural Contexts

Conservation of N-Hydroxypipecolic Acid Biosynthesis and Function Across the Plant Kingdom

N-hydroxypipecolic acid (NHP) is a key signaling molecule in plant immunity, and its biosynthesis and function are conserved across a wide range of plant species. nih.govnih.gov This conservation highlights the fundamental importance of NHP in plant defense. Research has demonstrated the presence and activity of NHP in both monocotyledonous and dicotyledonous plants, indicating a widespread and evolutionarily maintained role in systemic acquired resistance (SAR). nih.govnih.gov

Monocotyledonous Plants (e.g., Barley, Brachypodium distachyon, Maize)

In monocots, NHP has been identified as a critical component of the immune response. For instance, in barley (Hordeum vulgare), NHP levels increase in response to infection by the fungal pathogen Magnaporthe oryzae. oup.com Similarly, the model monocot Brachypodium distachyon shows accumulation of NHP when challenged with the bacterial pathogen Xanthomonas translucens or the fungus Magnaporthe oryzae. nih.govnih.gov Research has shown that pretreatment of Brachypodium distachyon with NHP enhances its resistance to both of these pathogens. researchgate.net Furthermore, studies have detected NHP in maize (Zea mays), suggesting its role in the defense mechanisms of this major crop. biorxiv.org The presence and function of NHP in these diverse monocots underscore its conserved role in this major lineage of the plant kingdom. nih.govnih.gov

Dicotyledonous Plants (e.g., Arabidopsis thaliana, Tomato, Tobacco, Cucumber, Sweet Pepper, Soybean, Nicotiana benthamiana)

The role of NHP in dicotyledonous plants is well-documented, with the model plant Arabidopsis thaliana being a primary subject of research. In Arabidopsis, NHP biosynthesis is induced by pathogen attack and is essential for establishing SAR. nih.govfrontiersin.org Beyond Arabidopsis, NHP biosynthesis and its immune-inducing functions have been observed in a variety of dicotyledonous crop plants.

For example, in cucumber (Cucumis sativus), NHP accumulates both locally and systemically in response to infection by Pseudomonas syringae pv. lachrymans, and its presence in the phloem sap suggests it acts as a mobile signal for SAR. nih.govoup.com Similarly, tomato (Solanum lycopersicum) and tobacco (Nicotiana tabacum) produce NHP when challenged with Pseudomonas syringae. nih.govoup.com In tomato, NHP also accumulates in response to the oomycete Phytophthora infestans. nih.govoup.com Furthermore, research has demonstrated that exogenous application of NHP can induce SAR in tomato and sweet pepper (Capsicum annuum), protecting them from bacterial infection. biorxiv.org The presence of NHP has also been confirmed in soybean (Glycine max) following bacterial challenge. nih.govnih.gov The transient expression of NHP biosynthetic genes in Nicotiana benthamiana has been used as a tool to study the pathway and its products. nih.gov

N-Hydroxypipecolic Acid in Response to Specific Pathogens

NHP plays a crucial role in the plant's defense against a broad spectrum of pathogens, including bacteria, fungi, and oomycetes. nih.govoup.com Its accumulation following pathogen recognition triggers a systemic immune response, enhancing the plant's resistance to subsequent infections. wesleyan.edufrontiersin.org

Bacterial Pathogens (e.g., Pseudomonas syringae, Xanthomonas translucens)

The involvement of NHP in the defense against bacterial pathogens is well-established. In Arabidopsis thaliana, infection with Pseudomonas syringae leads to a significant increase in NHP levels, which is critical for both basal resistance and SAR. frontiersin.orgbiorxiv.orgnih.gov Exogenous application of NHP enhances resistance to P. syringae in Arabidopsis. biorxiv.orgresearchgate.net

This response is not limited to Arabidopsis. In cucumber, infection with Pseudomonas syringae pv. lachrymans induces both local and systemic accumulation of NHP. nih.govoup.com Similarly, tobacco and soybean plants show increased NHP levels when challenged with Pseudomonas syringae. nih.gov In the monocot Brachypodium distachyon, NHP accumulates in response to infection by Xanthomonas translucens, and pretreatment with NHP enhances resistance to this bacterium. nih.govresearchgate.net

NHP Response to Bacterial Pathogens

| Plant Species | Bacterial Pathogen | Observed NHP Response | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Pseudomonas syringae | Increased NHP levels, essential for basal resistance and SAR. | frontiersin.orgbiorxiv.orgnih.gov |

| Cucumis sativus (Cucumber) | Pseudomonas syringae pv. lachrymans | Local and systemic accumulation of NHP. | nih.govoup.com |

| Nicotiana tabacum (Tobacco) | Pseudomonas syringae | Increased NHP levels. | nih.gov |

| Glycine max (Soybean) | Pseudomonas syringae | Increased NHP levels. | nih.gov |

| Brachypodium distachyon | Xanthomonas translucens | NHP accumulation and enhanced resistance upon pretreatment. | nih.govresearchgate.net |

Fungal Pathogens (e.g., Magnaporthe oryzae, Powdery Mildew)

NHP also plays a significant role in the defense against fungal pathogens. In barley, infection with the blast fungus Magnaporthe oryzae leads to the accumulation of NHP. oup.com Similarly, in the model monocot Brachypodium distachyon, NHP levels increase in response to M. oryzae infection, and pretreating the plant with NHP enhances its resistance. nih.govresearchgate.net

In the context of powdery mildew, research on wheat (Triticum aestivum) infected with Blumeria graminis f. sp. tritici has shown that levels of NHP and its precursor, pipecolic acid, increase significantly, with this increase occurring earlier than the rise in salicylic (B10762653) acid levels. nih.gov In Arabidopsis, mutants with defects in callose synthase, which exhibit resistance to powdery mildew, show that this resistance is dependent on both NHP and salicylic acid signaling. nih.govoup.com

NHP Response to Fungal Pathogens

| Plant Species | Fungal Pathogen | Observed NHP Response | Reference |

|---|---|---|---|

| Hordeum vulgare (Barley) | Magnaporthe oryzae | Accumulation of NHP. | oup.com |

| Brachypodium distachyon | Magnaporthe oryzae | Increased NHP levels and enhanced resistance upon pretreatment. | nih.govresearchgate.net |

| Triticum aestivum (Wheat) | Blumeria graminis f. sp. tritici (Powdery Mildew) | Significant increase in NHP levels. | nih.gov |

| Arabidopsis thaliana | Powdery Mildew | NHP signaling contributes to resistance in certain mutant backgrounds. | nih.govoup.com |

Oomycete Pathogens (e.g., Phytophthora infestans)

The function of NHP extends to the defense against oomycete pathogens. In tomato, infection with Phytophthora infestans, the causal agent of late blight, leads to the accumulation of NHP. nih.govoup.com In Arabidopsis thaliana, NHP and salicylic acid have been shown to additively contribute to basal immunity against oomycete infection. frontiersin.orgnih.gov Furthermore, exogenous application of NHP has been demonstrated to induce resistance against the oomycete Hyaloperonospora arabidopsidis in Arabidopsis. biorxiv.org

NHP Response to Oomycete Pathogens

| Plant Species | Oomycete Pathogen | Observed NHP Response | Reference |

|---|---|---|---|

| Solanum lycopersicum (Tomato) | Phytophthora infestans | Accumulation of NHP. | nih.govoup.com |

| Arabidopsis thaliana | Oomycete pathogens | NHP and salicylic acid additively contribute to basal immunity. | frontiersin.orgnih.gov |

| Arabidopsis thaliana | Hyaloperonospora arabidopsidis | Exogenous NHP induces resistance. | biorxiv.org |

Engineering N-Hydroxypipecolic Acid Pathways for Enhanced Crop Resistance

The discovery of N-Hydroxypipecolic acid (NHP) as a pivotal mobile signal in systemic acquired resistance (SAR) has opened promising avenues for enhancing disease resistance in agriculturally important crops. nih.govfrontiersin.org Research has demonstrated that the NHP biosynthetic pathway is conserved across a wide range of plant species, suggesting that manipulating this pathway could be a broadly applicable strategy for crop protection. nih.govbiorxiv.org

The biosynthesis of NHP from L-lysine involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). oup.comnih.gov FMO1, in particular, catalyzes the final, crucial step of converting pipecolic acid (Pip) to the bioactive NHP. nih.gov Genetic engineering strategies have primarily focused on the heterologous expression or overexpression of these biosynthetic genes to boost NHP production and, consequently, enhance plant immunity.

A significant breakthrough in this area was the successful engineering of the NHP pathway in tomato (Solanum lycopersicum). frontiersin.orgnih.gov By transiently expressing Arabidopsis NHP biosynthetic genes in tomato leaves, researchers were able to trigger a robust SAR response in distal, untreated leaves even without a pathogen challenge. frontiersin.org This demonstrated that the engineered pathway could lead to the production of mobile signals capable of priming the entire plant for a heightened defense status.

Further studies have shown that the transient co-expression of ArabidopsisALD1 and FMO1 in Nicotiana benthamiana is sufficient to induce high levels of NHP accumulation. biorxiv.org When these same genes were expressed in tomato, it not only led to significant NHP production but also conferred enhanced resistance to the bacterial pathogen Pseudomonas syringae. nih.govbiorxiv.org These findings underscore the potential of metabolic engineering to create crops with durable, broad-spectrum disease resistance. nih.govbiorxiv.org The strategy is not just about introducing a new defense mechanism but about amplifying a conserved, endogenous immune signaling pathway. frontiersin.org

| Plant Species | Common Name | NHP Detected (Control) | NHP Detected (+ Pathogen Elicitation) |

|---|---|---|---|

| Nicotiana benthamiana | Bentham's Tobacco | Yes | Yes (Increased) |

| Solanum lycopersicum | Tomato | Yes | Yes (Increased) |

| Glycine max | Soybean | Yes | Yes (No Significant Increase) |

| Zea mays | Corn | Yes | Yes (No Significant Increase) |

| Brassica rapa | Field Mustard | No | Yes |

Research shows that NHP or its precursor is produced in various crop plants upon pathogen challenge, highlighting the conserved nature of this immune pathway. Data adapted from Holmes et al., 2019. nih.gov

Environmental Factors Modulating N-Hydroxypipecolic Acid-Mediated Immunity (e.g., Temperature)

The effectiveness of NHP-mediated immunity is not absolute and can be significantly influenced by environmental conditions, with ambient temperature emerging as a critical factor. biorxiv.orgsciety.org Climate warming is a growing concern for global food security, partly due to its potential to compromise plant immune systems. nih.gov Studies have revealed that elevated temperatures can suppress SAR, and this suppression is directly linked to the interception of the NHP signaling pathway. biorxiv.orgsciety.org

Research in Arabidopsis thaliana has demonstrated that moderately elevated temperatures (e.g., 28°C compared to a normal 23°C) lead to a significant downregulation of key NHP biosynthetic genes, including ALD1 and FMO1, in both local and systemic leaves following pathogen infection. biorxiv.org This reduction in gene expression directly translates to lower accumulation of both Pip, the precursor to NHP, and NHP itself. biorxiv.orgsciety.org The consequence is an attenuated SAR response, leaving the plant more vulnerable to subsequent infections. biorxiv.org This temperature-induced suppression of the NHP pathway has been observed in other plant species as well, including tomato and rapeseed, indicating it may be a widespread phenomenon. sciety.org

The molecular machinery governing this temperature sensitivity involves master transcriptional regulators. The transcription factors SARD1 and CBP60g are known to be essential for activating NHP biosynthetic genes. researchgate.net Elevated temperatures have been shown to suppress the expression or function of these regulators, leading to the downstream silencing of the NHP pathway. sciety.orgresearchgate.net

Interestingly, the negative impact of heat on SAR can be overcome. Exogenous application of Pip or NHP has been shown to restore disease resistance in plants at elevated temperatures. biorxiv.orgsciety.org This finding confirms that the downregulation of the NHP pathway is a primary cause of heat-induced immune suppression and suggests that strategies to stabilize NHP production could lead to the development of climate-resilient crops. sciety.orgresearchgate.net

| Condition | Tissue | Component Measured | Relative Level at 28°C vs. 23°C |

|---|---|---|---|

| Pathogen-Infected (Local) | Inoculated Leaves | ALD1 Transcript | Lower |

| FMO1 Transcript | Lower | ||

| Pathogen-Infected (Systemic) | Systemic Leaves | ALD1 Transcript | Lower |

| FMO1 Transcript | Lower | ||

| Pathogen-Infected (Local) | Inoculated Leaves | Pipecolic Acid (Pip) Level | Lower |

Elevated ambient temperature (28°C) suppresses the expression of NHP biosynthetic genes and the accumulation of its precursor, Pipecolic Acid, following pathogen challenge, compared to a normal temperature (23°C). Data adapted from Shields et al., 2023. biorxiv.orgsciety.org

Methodological Advances in N Hydroxypipecolic Acid Research

Analytical Techniques for N-Hydroxypipecolic Acid and Metabolite Quantification

The accurate detection and quantification of N-Hydroxypipecolic acid and its related metabolites are crucial for understanding their roles in biological systems. Researchers employ several sophisticated analytical methods, each with specific advantages for analyzing these compounds.

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like NHP and its precursor, pipecolic acid (Pip), a derivatization step is required to increase their volatility.

One established method involves a one-step derivatization using propyl chloroformate. nih.gov In this procedure, Pip is extracted from biological tissues, such as plant leaves, along with an internal standard like norvaline. nih.gov The extract is then derivatized, and the resulting products are analyzed by GC/MS, often using selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov For instance, in the analysis of derivatized Pip, the quantifier ion might be m/z 172.2 and the qualifier ion m/z 128.0. nih.gov This approach has been successfully used to quantify Pip in Arabidopsis leaves. nih.gov Similarly, GC-MS has been used to monitor both Pip and NHP in Nicotiana benthamiana leaves, with extracted ion abundances for Pip at m/z=156 and for NHP at m/z=172. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variants, such as LC-tandem MS (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), are the preferred methods for analyzing NHP and its metabolites due to their high sensitivity, specificity, and suitability for non-volatile and polar compounds. nih.govoup.comnih.gov

These techniques often utilize reverse-phase chromatography for separation. pnas.org For example, a C18 column can be used with a mobile phase gradient consisting of water and acetonitrile, both containing formic acid to improve ionization. pnas.org An untargeted metabolomics approach using LC-MS was critical in the initial discovery of a glycosylated form of NHP (N-OGlc-Pip) in Arabidopsis thaliana extracts, a compound that was present in wild-type plants but absent in mutants lacking the FMO1 enzyme. nih.gov

UHPLC-HRMS analysis has been employed to identify novel NHP metabolites, such as methylated NHP (MeNHP) and NHP-glycoside conjugates, in Arabidopsis leaves following infection or UV-C treatment. oup.com Chromatographic separation for these analyses can be achieved using columns like the ACQUITY HSS T3. oup.combiorxiv.org The high mass accuracy of instruments like the Q-TOF mass spectrometer allows for the confident identification of these novel compounds based on their exact mass and fragmentation patterns. oup.com

Table 1: Examples of LC-MS Methods in NHP Research

| Technique | Instrument Example | Column Example | Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | TSQ Altis Mass Spectrometer | Accucore C18 HPLC Column | Quantification of NHP and related signals in plant systemic tissues. | nih.gov |

| HPLC-Q-TOF ESI-MS | Agilent 6520 Q-TOF | Gemini NX-C18 | Measurement of N-OGlc-Pip, SA-Glc, and camalexin (B168466). | pnas.org |

| UHPLC-HRMS | Agilent 6540 UHD Q-TOF | ACQUITY HSS T3 | Identification of novel NHP metabolites like MeNHP. | oup.combiorxiv.org |

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, provides a robust method for the quantification of NHP and its precursor, L-lysine. nih.govresearchgate.net For the analysis of amino acids like lysine, a pre-column derivatization step with a reagent such as phenyl isothiocyanate (PITC) is often performed. nih.govresearchgate.net

The separation and quantification of NHP and Pip can be achieved using specialized chiral columns. nih.gov For instance, a Chirex® 3126 (D)-penicillamine LC column has been used to analyze NHP and Pip content in samples from E. coli fermentation broths. nih.gov This method is crucial for monitoring the efficiency of engineered microbial systems designed to produce NHP. nih.gov

In Vitro Enzyme Activity Assays

In vitro enzyme activity assays are fundamental for characterizing the function of specific enzymes within the NHP metabolic pathway. These assays involve incubating a purified enzyme with its putative substrate and then analyzing the reaction mixture for the presence of the expected product.

For example, to confirm the function of a candidate methyltransferase (NHPMT1) involved in NHP metabolism, the enzyme was expressed in E. coli and purified. oup.com The purified enzyme was then incubated with NHP as the substrate. The formation of the product, methylated NHP (MeNHP), was monitored using UHPLC-HRMS. oup.com The identity of the enzymatically generated MeNHP was confirmed by comparing its retention time and mass spectrum with an authentic, chemically synthesized standard. oup.com Such assays are essential to confirm that a specific gene product possesses the hypothesized catalytic activity. oup.com

Heterologous Expression Systems for Pathway Reconstruction (e.g., Nicotiana benthamiana, Escherichia coli)

Heterologous expression systems are invaluable tools for reconstructing metabolic pathways in well-characterized host organisms. By expressing genes from one organism in another, researchers can verify gene function, identify minimal gene sets required for a pathway, and engineer organisms for metabolite production.

Nicotiana benthamiana : Transient expression in N. benthamiana leaves is a rapid method to test gene function in a plant system. nih.gov Researchers have used Agrobacterium-mediated transient expression to identify the minimal set of Arabidopsis genes needed for NHP biosynthesis. nih.gov Expressing AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) together in N. benthamiana was sufficient to produce NHP. nih.gov Adding SAR-DEFICIENT 4 (SARD4) did not significantly increase NHP levels, demonstrating that the two-gene combination is adequate for its synthesis in this system. nih.gov This approach has also been used to test the activity of FMO1 orthologs from various plant species by co-infiltrating them with the substrate, pipecolic acid. nih.gov

Escherichia coli : The bacterium E. coli is a widely used host for metabolic engineering and the production of valuable chemicals. An artificial pathway for producing NHP from L-lysine has been successfully constructed in E. coli. nih.govfrontiersin.org This was achieved by co-expressing a suite of enzymes to create a multi-step biosynthetic route. nih.govfrontiersin.org The engineered pathway demonstrates the feasibility of producing this important plant signaling molecule in a microbial system, which could be scaled up in bioreactors for commercial production. frontiersin.org

Table 2: Key Enzymes Expressed in Heterologous Systems for NHP Production

| Enzyme | Function | Host Organism | Reference |

|---|---|---|---|

| Lysine α-oxidase (RaiP) | Converts L-lysine to an intermediate. | Escherichia coli | nih.govfrontiersin.org |

| Δ1-piperideine-2-carboxylase reductase (DpkA) | Reduces the cyclized intermediate to Pipecolic acid (Pip). | Escherichia coli | nih.govfrontiersin.org |

| Flavin-dependent monooxygenase (FMO1) | Hydroxylates Pip to form N-Hydroxypipecolic acid (NHP). | Escherichia coli, Nicotiana benthamiana | nih.govfrontiersin.org |

| AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) | Generates an α-keto acid from lysine. | Nicotiana benthamiana | nih.gov |

| SAR DEFICIENT 4 (SARD4) | Reduces dehydro-Pip to Pip. | Nicotiana benthamiana | nih.gov |

| Glucose dehydrogenase (GDH) | Cofactor regeneration. | Escherichia coli | nih.govfrontiersin.org |

Molecular Docking Studies of N-Hydroxypipecolic Acid and Related Metabolites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as NHP) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in rational drug design and for understanding the interactions between small molecules and their protein targets. researchgate.net By simulating the binding process, molecular docking can predict the binding affinity and activity of the small molecule. researchgate.net

In the context of NHP research, molecular docking could be applied to study how NHP and its metabolites interact with key proteins in the plant immune signaling pathway. For example, docking studies could help identify potential receptors for NHP or elucidate how it binds to the active site of enzymes involved in its synthesis or degradation. researchgate.net The process typically involves obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank, and then using software (e.g., AutoDock) to calculate the most stable binding poses and estimate the binding energy between the ligand and the protein. researchgate.net While detailed docking studies specifically on NHP are emerging, the methodology provides a powerful hypothesis-generating tool for future experimental validation.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-Hydroxypipecolic acid | NHP |

| Potassium N-Hydroxypipecolate | |

| Pipecolic Acid | Pip |

| L-Lysine | |

| Norvaline | |

| Propyl chloroformate | |

| Acetonitrile | ACN |

| Formic Acid | FA |

| N-O-glucosyl-N-hydroxypipecolic acid | N-OGlc-Pip |

| Methylated N-hydroxypipecolic acid | MeNHP |

| Phenyl isothiocyanate | PITC |

| Δ1-piperideine-2-carboxylic acid | Δ¹-P2C |

| Salicylic (B10762653) acid glucoside | SA-Glc |

| Camalexin |

Future Directions and Research Perspectives

Unraveling the Precise Perception Mechanisms of N-Hydroxypipecolic Acid

A significant gap in our current understanding of NHP signaling is the identity of its receptor(s). While it is known that NHP's induction of SAR is dependent on the salicylic (B10762653) acid (SA) receptor NPR1, NHP itself does not appear to bind directly to NPR1. nih.govresearchgate.net This suggests the existence of one or more specific NHP receptors that initiate the downstream signaling cascade. Identifying these receptors is a primary objective for future research.

Recent studies have pointed towards the involvement of extracellular NAD(P) and LecRK-VI.2 in NHP-induced SAR, suggesting that mobile signals triggered by NHP may converge on these components in systemic tissues. nih.gov Future research should focus on:

Receptor Identification: Employing techniques such as forward and reverse genetics, protein-protein interaction studies, and biochemical binding assays to identify and characterize the primary NHP receptor(s).

Downstream Signaling Components: Elucidating the immediate downstream targets of the NHP receptor and the subsequent signaling cascade that leads to the activation of defense responses.

Structural Biology: Determining the crystal structure of the NHP-receptor complex to understand the molecular basis of ligand recognition and signal transduction.

Comprehensive Characterization of N-Hydroxypipecolic Acid Metabolic Turnover

The biosynthesis of NHP from L-lysine through the sequential action of AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) is well-established. oup.comnih.gov However, the metabolic fate and turnover of NHP are less understood. Recent discoveries have identified several NHP metabolites, including NHP-O-glucoside (NHP-OGlc), NHP-glycoside ester (NHP-GE), and a methylated derivative, MeNHP. oup.combiorxiv.orgresearchgate.net

Future research in this area should aim to:

Identify and Characterize Enzymes: Isolate and characterize the enzymes responsible for the formation and hydrolysis of NHP conjugates, such as the UDP-glycosyltransferase UGT76B1 which forms NHP-OGlc. nih.govoup.com

Determine Biological Activity: Assess the biological activity of these NHP metabolites to determine if they are inactive storage forms, transport molecules, or possess their own signaling functions. For instance, MeNHP has been shown to rescue the susceptible phenotype of an NHP-deficient mutant, suggesting it may be a storage or transport form that can be converted back to active NHP. biorxiv.orgresearchgate.net

Metabolic Flux Analysis: Conduct detailed metabolic flux analyses to understand the dynamics of NHP synthesis, conjugation, and degradation under different physiological conditions, such as pathogen attack and abiotic stress. researchgate.net This will provide a clearer picture of how NHP homeostasis is maintained.

Integration of N-Hydroxypipecolic Acid Signaling with Other Plant Hormonal Networks

NHP signaling does not operate in isolation but is intricately connected with other plant hormone pathways, most notably the salicylic acid (SA) pathway. frontiersin.orgnih.gov There is a mutual potentiation between NHP and SA, where each amplifies the biosynthesis and signaling of the other to mount a robust defense response. nih.govfrontiersin.org NHP treatment induces the expression of SA biosynthetic genes, and in turn, SA is required for the full induction of NHP-mediated defenses. nih.govnih.gov

Future research should explore:

Crosstalk with Other Hormones: Investigate the interactions between NHP and other key plant hormones involved in immunity and development, such as jasmonic acid, ethylene, and auxins. nih.govsippe.ac.cn Understanding these complex interactions will be crucial for a holistic view of plant defense regulation.

Shared and Distinct Signaling Nodes: Identify the points of convergence and divergence between the NHP and SA signaling pathways to understand how they synergistically and independently contribute to SAR. oup.com

System-level Analysis: Utilize systems biology approaches, including transcriptomics, proteomics, and metabolomics, to map the integrated signaling network governed by NHP and other hormones. nih.gov

Understanding the Trade-off Between N-Hydroxypipecolic Acid-Mediated Defense and Plant Growth

A common phenomenon in plant biology is the trade-off between activating strong defense responses and maintaining optimal growth and development. sippe.ac.cn High levels of defense compounds, including NHP and SA, can often lead to stunted growth. frontiersin.orgnih.gov This is evident in mutants that over-accumulate NHP, which exhibit enhanced disease resistance but also a dwarf phenotype. researchgate.net

Key research questions to address include:

Molecular Mechanisms of Growth Inhibition: Unraveling the molecular mechanisms by which high NHP levels negatively impact plant growth. This could involve the reallocation of resources from growth to defense or direct inhibitory effects of NHP on growth-related processes. sippe.ac.cn

Role of NHP Glycosylation: Investigating the role of NHP glycosylation in balancing the growth-defense trade-off. The enzyme UGT76B1, which glycosylates NHP, appears to act as a "hand brake" on NHP accumulation, thereby fine-tuning the balance between SAR activation and plant growth. nih.gov Overexpression of UGT76B1 promotes growth, while its mutation enhances defense at the cost of growth. nih.gov

Decoupling Defense from Growth Inhibition: Exploring strategies to uncouple the potent defense-inducing properties of NHP from its growth-inhibitory effects. This could involve manipulating the expression of key regulatory genes or identifying novel components that can modulate the growth-defense balance.

Development of N-Hydroxypipecolic Acid-Based Biotechnological Strategies for Sustainable Agriculture

The potent and broad-spectrum disease resistance induced by NHP makes it an attractive target for developing novel strategies to protect crops. nih.govbiorxiv.org Engineering plants to enhance their NHP-mediated defenses could reduce the reliance on chemical pesticides and promote more sustainable agricultural practices. nih.gov

Future biotechnological applications could include:

Metabolic Engineering: Engineering crop plants to overproduce NHP, either constitutively or inducibly, by expressing the key biosynthetic genes. nih.govnih.gov Proof-of-concept studies have already shown that expressing Arabidopsis NHP biosynthetic genes in tomato can enhance disease resistance. nih.gov

Priming Agents: Developing NHP or its stable derivatives as exogenous priming agents to boost the innate immunity of crops before or during a pathogen outbreak. researchgate.net

Marker-Assisted Selection: Identifying genetic markers associated with high NHP production or efficient NHP signaling for use in breeding programs to develop crop varieties with enhanced natural resistance.

Microbial Production: Establishing microbial production systems, such as in E. coli, for the cost-effective and scalable synthesis of NHP for agricultural applications. nih.gov

By focusing on these future research directions, the scientific community can build upon the foundational knowledge of NHP and unlock its full potential for improving plant health and ensuring global food security.

Q & A

Q. What is the biosynthetic pathway of N-hydroxypipecolic acid (NHP) in plants, and how is it regulated during pathogen infection?

NHP is synthesized from L-lysine via a three-step pathway: (i) L-lysine is converted to pipecolic acid (Pip) by ALD1 and SARD4 enzymes; (ii) Pip is hydroxylated by flavin-dependent monooxygenase 1 (FMO1) to form NHP . Pathogen infection transcriptionally upregulates ALD1, SARD4, and FMO1, creating a feedback loop to amplify NHP production . Methodologically, mutants lacking FMO1 (e.g., fmo1 in Arabidopsis) are used to validate NHP’s role in systemic acquired resistance (SAR) .

Q. How does NHP interact with salicylic acid (SA) to coordinate systemic immunity in plants?

NHP and SA act synergistically: NHP primes SA accumulation in distal tissues, while SA signaling enhances NHP’s transcriptional activation of SAR genes like PR1 . Experimental validation involves infiltrating leaves with 1 mM NHP and quantifying SA levels via HPLC or LC-MS in treated and systemic leaves . The NPR1 protein, a central SA receptor, is required for NHP-induced transcriptional reprogramming, as shown in npr1 mutants .

Q. What experimental models are used to study NHP-induced systemic acquired resistance?

Common models include:

- Arabidopsis thaliana : Pathogen-treated local leaves are excised, and SAR is assessed in distal leaves using bacterial growth assays (e.g., Pseudomonas syringae) .